5-(Tert-butyl)isoxazole-3-carbaldehyde

Overview

Description

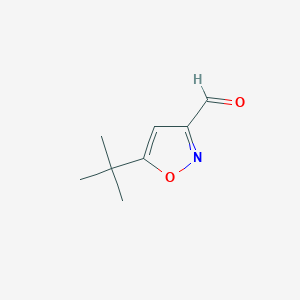

5-(Tert-butyl)isoxazole-3-carbaldehyde is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Mechanism of Action

Target of Action

The primary target of 5-(Tert-butyl)isoxazole-3-carbaldehyde is the Fms-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, over-expression of which plays a critical role in the development and progress of acute myeloid leukemia .

Mode of Action

This compound interacts with FLT3 by inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its therapeutic effects .

Biochemical Pathways

The inhibition of FLT3 affects several downstream signaling pathways, including the MAPK/ERK pathway . This pathway is involved in various cellular processes, including proliferation, differentiation, and survival. By inhibiting FLT3, this compound disrupts these processes, leading to the suppression of leukemia cell growth .

Result of Action

The inhibition of FLT3 by this compound results in the suppression of leukemia cell growth . This is achieved by disrupting the cellular processes of proliferation, differentiation, and survival, which are regulated by the MAPK/ERK pathway.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(Tert-butyl)isoxazole-3-carbaldehyde are not fully explored yet. Isoxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, certain isoxazole derivatives have been designed and synthesized as FLT3 inhibitors, which play a critical role in the development and progress of acute myeloid leukemia .

Cellular Effects

Isoxazole derivatives have been reported to exhibit a range of cellular effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)isoxazole-3-carbaldehyde typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This method is efficient and can be performed under catalyst-free and microwave-assisted conditions . Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)isoxazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

5-(Tert-butyl)isoxazole-3-carbaldehyde has diverse applications in scientific research:

Chemistry: It serves as a versatile building block in the synthesis of various organic compounds.

Biology: Isoxazole derivatives have shown potential as inhibitors of enzymes and receptors, making them valuable in biological studies.

Medicine: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific molecular pathways.

Industry: Its unique structure allows for the creation of materials with specific properties, useful in industrial applications.

Comparison with Similar Compounds

Similar Compounds

1H-Indole-3-carbaldehyde: Another aldehyde-containing heterocycle with applications in organic synthesis and medicinal chemistry.

N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: A derivative of 5-(Tert-butyl)isoxazole-3-carbaldehyde with specific inhibitory activity against FLT3.

Uniqueness

This compound stands out due to its tert-butyl group, which imparts unique steric and electronic properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of materials with tailored properties.

Biological Activity

5-(Tert-butyl)isoxazole-3-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Fms-like tyrosine kinase 3 (FLT3). This article presents a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular structure includes a tert-butyl group at the 5-position and an aldehyde functional group at the 3-position. This unique structure contributes to its reactivity and biological activity.

Target of Action: The primary target of this compound is FLT3, a receptor tyrosine kinase involved in hematopoiesis and leukemogenesis.

Mode of Action: The compound inhibits FLT3 activity, which subsequently affects several downstream signaling pathways, including the MAPK/ERK pathway. This disruption leads to the suppression of leukemia cell growth, making it a candidate for cancer therapies targeting acute myeloid leukemia (AML) .

Inhibition of FLT3

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against FLT3. A study synthesized various N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, revealing that some compounds showed high potency against FLT3-ITD-bearing MV4-11 cells .

| Compound Type | FLT3 Inhibition Potency | Reference |

|---|---|---|

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | High | |

| This compound | Moderate |

Anticancer Activity

The inhibition of FLT3 by this compound correlates with its potential anticancer effects. The compound has been tested against various cancer cell lines, showing promising results in suppressing cell proliferation.

Case Study: In vitro studies indicated that compounds derived from this compound demonstrated IC50 values ranging from 7 to 20 µM against different cancer types, including leukemia .

Cellular Effects

Isoxazole derivatives, including this compound, have been reported to affect cellular processes such as:

- Cell Signaling Pathways: Modulation of pathways involved in cell survival and proliferation.

- Gene Expression: Alterations in gene expression profiles associated with cancer progression.

The biochemical properties of this compound are still under exploration. However, it is known to interact with various enzymes and proteins, influencing cellular metabolism and signaling .

Comparison with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Aldehyde-containing heterocycle | Anticancer |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | Derivative with specific FLT3 inhibition | High potency against FLT3 |

Properties

IUPAC Name |

5-tert-butyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALYCNUPYDXZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.